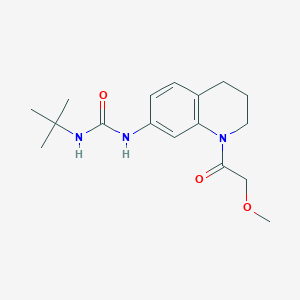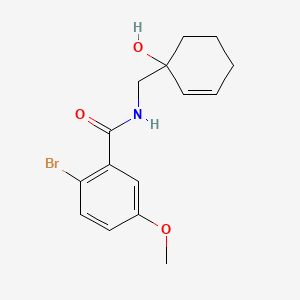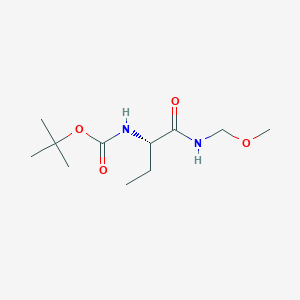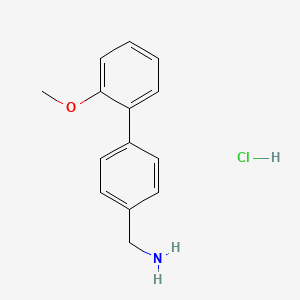![molecular formula C22H22N4O4S B2704246 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 899989-16-3](/img/structure/B2704246.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Coumarins and their derivatives exhibit a wide range of biological activities, including antioxidant properties . In this context, the compound has been studied for its antioxidant potential. Researchers have evaluated its activity using various methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), hydrogen peroxide, and nitric oxide radical assays. Comparisons have been made with the well-known antioxidant ascorbic acid. The synthesized coumarins, specifically compounds 5 and 6, demonstrated promising antioxidant effects. Further investigations into their mechanisms of action and potential applications in oxidative stress-related conditions are warranted.
Optical Applications
Coumarins are not only biologically active but also find applications in optical sciences. Their super thermal stability, outstanding optical properties, and extended spectral response make them valuable in various fields. Researchers have explored coumarins as laser dyes, nonlinear optical chromophores, fluorescent whiteners, fluorescent probes, and solar energy collectors . The compound may contribute to these applications due to its structural features. Investigating its optical properties and potential use in optical devices could be an exciting avenue for research.
Antibacterial and Antifungal Activities
While the specific compound hasn’t been directly studied for antibacterial and antifungal effects, it’s worth noting that coumarins, in general, exhibit such properties . Researchers have identified coumarins as active agents against bacteria and fungi. If this compound shares structural similarities with other coumarins, it might also possess antimicrobial potential. Further in vitro and in vivo studies are necessary to validate its efficacy against specific pathogens.
Other Biological Activities
Given the diverse biological activities of coumarins, it’s essential to explore other potential effects of this compound. Previous studies have linked coumarins to anti-inflammatory, anticoagulant, anti-HIV, and antitumor properties . Investigating its interactions with specific molecular targets and cellular pathways could reveal additional therapeutic applications.
Synthesis and Structure Elucidation
The synthesis of this compound involves several steps, including condensation reactions and addition reactions. Researchers have proposed structures for the synthesized coumarins based on spectroscopic evidence . Detailed characterization, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), would provide further insights into its structure and stability.
Future Prospects
Considering the compound’s unique structure and potential biological activities, future research could focus on:
Kadhum, A. A. H., Al-Amiery, A. A., Musa, A. Y., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761. DOI: 10.3390/ijms12095747
Propriétés
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-21(23-13-7-10-16-8-3-1-4-9-16)22(28)24-20-18-14-31(29,30)15-19(18)25-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZZGFVAHKZHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2704166.png)
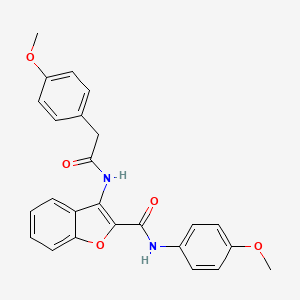
![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)
![2-((3-(furan-2-ylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2704169.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
